molecular formula C10H13BrClNO B3050374 Phenylalanylmethylchloride CAS No. 25487-25-6

Phenylalanylmethylchloride

Cat. No.: B3050374
CAS No.: 25487-25-6
M. Wt: 278.57 g/mol
InChI Key: TYFGYPVFEHBOBJ-UHFFFAOYSA-N
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Description

Historical Context of its Application in Biochemical Investigations

The historical application of phenylalanylmethylchloride analogues is rooted in the development of affinity labeling , a technique designed to identify amino acid residues within the active sites of enzymes. oup.comwikipedia.org This approach utilizes a reagent that is structurally similar to the enzyme's natural substrate, which allows it to bind specifically at the active site. oup.comwikipedia.org The reagent also carries a reactive group that forms a covalent bond with a nearby amino acid residue, effectively "labeling" it. oup.com

A landmark study in 1962 by Guenther Schoellmann and Elliott Shaw provided a pivotal demonstration of this principle. acs.orgcapes.gov.br They synthesized L-1-tosylamido-2-phenylethyl chloromethyl ketone (TPCK), a derivative of phenylalanine, and showed that it acted as a specific, irreversible inhibitor of the serine protease chymotrypsin (B1334515) . acs.org The specificity of TPCK was attributed to its phenylalanine moiety, which mimics the natural substrate of chymotrypsin and directs the inhibitor to the enzyme's active site. wikipedia.org

The subsequent reaction involved the alkylation of a specific histidine residue (histidine-57) by the chloromethyl ketone group. acs.orgwikipedia.org This experiment was groundbreaking as it provided direct evidence for the presence and critical role of a histidine residue in the catalytic mechanism of chymotrypsin. acs.orgcapes.gov.br The reaction was stoichiometric, and the inhibitor did not affect the related protease trypsin , nor chymotrypsin that had been previously inactivated, highlighting its specificity. acs.org This work established chloromethyl ketones derived from amino acids as indispensable reagents for elucidating enzyme structure and function. medcraveonline.com

Evolution of its Role as an Experimental Research Tool in Molecular Biology

While initially developed for the specific inhibition of proteases like chymotrypsin, the role of this compound and its analogue TPCK has evolved significantly, expanding into broader areas of molecular and cellular biology. medcraveonline.commpg.de Researchers began using these compounds not just to study isolated enzymes, but to probe the function of entire biological pathways.

A major area of this evolution has been in the study of apoptosis , or programmed cell death. TPCK has been extensively used as an experimental tool to investigate the role of proteases in this process. nih.gov Studies in various cell lines, including human acute myeloid leukemia cells, have shown that TPCK can have complex, dual effects, sometimes inducing apoptosis and other times blocking it. ashpublications.org Research has demonstrated that TPCK can induce key apoptotic events such as the release of cytochrome c from mitochondria and the activation of caspase-3 , a critical executioner enzyme in apoptosis. ashpublications.orgpnas.org However, it can also block DNA fragmentation, a later step in the apoptotic cascade. aacrjournals.org

This expanded research revealed that the effects of TPCK are not limited to chymotrypsin inhibition. The compound has been shown to inhibit other enzymes, including certain cysteine proteases like caspases and other serine proteases. wikipedia.org Furthermore, investigations into its mechanism of action in cellular pathways uncovered entirely new targets. For instance, TPCK was found to inhibit the NF-κB signaling pathway by directly modifying cysteine residues on the IκB kinase (IKK) β subunit and the p65/RelA protein, thereby preventing the expression of inflammatory mediators. researchgate.net In other studies, TPCK was found to label and inhibit the largest subunit of RNA polymerase II, suggesting its pro-apoptotic effects may be partly due to the inhibition of transcription. nih.gov This evolution from a highly specific enzyme inhibitor to a multi-target cellular probe underscores its value in uncovering the complexity and crosstalk of molecular pathways.

Conceptual Framework for Studying Experimental Compounds in Biological Systems

The study of an experimental compound like this compound within a biological system is guided by a conceptual framework that integrates molecular-level interactions with their system-wide consequences. This framework has evolved from the foundational principles of affinity labeling to encompass the broader perspectives of systems biology .

The initial framework, affinity labeling , is a bottom-up approach. It begins with the rational design of a compound that mimics a natural ligand to achieve specific binding to a target protein. oup.comwikipedia.org The inclusion of a moderately reactive functional group, such as a chloromethyl ketone, allows for the formation of a covalent bond with residues in the binding site, enabling their identification. oup.commedcraveonline.com This provides high-resolution information about the direct molecular interaction. More advanced versions of this concept, such as photoaffinity labeling , incorporate a photoreactive group that can be activated by light to form the covalent bond, offering greater temporal control over the labeling reaction. nih.govmdpi.com

The study of TPCK serves as an excellent example. Its initial identification as a chymotrypsin inhibitor represented the classic affinity labeling framework. acs.org However, when it was applied to complex cellular systems, unexpected effects on apoptosis and NF-κB signaling were observed. nih.govresearchgate.net This led to the discovery of "off-target" effects that were, in fact, new, mechanistically important interactions. This iterative process of using a specific chemical probe, observing the systemic response, and identifying new molecular targets is central to the systems biology approach for elucidating complex cellular machinery and discovering novel points for therapeutic intervention. institut-curie.orgfrontiersin.org

Data Tables

Table 1: General Properties of N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) This table presents general chemical information for TPCK, a widely studied analogue of this compound.

PropertyValueSource
Chemical Formula C₁₇H₁₈ClNO₃S wikipedia.org
Molar Mass 351.85 g/mol wikipedia.org
IUPAC Name N-[(2S)-4-Chloro-3-oxo-1-phenylbutan-2-yl]-4-methylbenzene-1-sulfonamide wikipedia.org
Class Protease Inhibitor, Affinity Label wikipedia.orgmedcraveonline.com
Primary Mechanism Irreversible covalent modification of active site residues acs.orgwikipedia.org

Table 2: Selected Research Findings and Applications of this compound Analogues This table summarizes key research applications, from historical enzyme characterization to modern investigations of cellular pathways.

Application AreaTarget(s)Experimental SystemKey FindingReference(s)
Enzyme Mechanism α-ChymotrypsinPurified enzymeIrreversibly inactivates chymotrypsin by alkylating Histidine-57 at the active site. acs.org
Enzyme Specificity Aldehyde DehydrogenasePurified human enzymeInactivates the enzyme by modifying Glutamate-398 at the coenzyme-binding site. acs.orgnih.gov
Apoptosis Research Caspase-3, MitochondriaHuman leukemia cells (U-937)Induces cytochrome c release and caspase-3 activation, but not caspase-8 activation. ashpublications.org
Apoptosis Research DNA fragmentation pathwayCamptothecin-treated cellsBlocks oligonucleosome-sized DNA fragmentation but not high molecular weight fragmentation. aacrjournals.org
Signal Transduction IκB Kinase (IKK), p65/RelAHeLa cellsInhibits NF-κB activation by covalently modifying Cysteine-179 of IKKβ and Cysteine-38 of p65. researchgate.net
Gene Transcription RNA Polymerase IIJurkat cellsCovalently labels and inhibits the largest subunit of RNA polymerase II, blocking transcription. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-chloro-4-phenylbutan-2-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.BrH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFGYPVFEHBOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25487-25-6
Record name NSC290072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Mechanistic Investigations of Phenylalanylmethylchloride Interactions

Molecular Mechanisms of Enzyme Inhibition by Phenylalanylmethylchloride

This compound is widely recognized for its ability to inhibit certain classes of enzymes, particularly serine and cysteine proteases. This inhibition is a consequence of specific molecular interactions that lead to the inactivation of the enzyme.

Irreversible Inhibition Kinetics and Characterization

The inhibition of enzymes by this compound is typically characterized as irreversible. vedantu.comwikipedia.orgaatbio.com This means that the inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of its catalytic activity. aatbio.com Unlike reversible inhibition, the effects of an irreversible inhibitor cannot be overcome by increasing the concentration of the substrate. aatbio.com

The kinetics of irreversible inhibition are time-dependent and follow a two-step mechanism. rsc.orgenzymlogic.com The initial step involves the non-covalent binding of the inhibitor to the enzyme's active site, forming an initial enzyme-inhibitor complex (E-I). This is followed by a second, slower step where a covalent bond is formed between the inhibitor and a reactive residue in the active site, leading to the inactivated enzyme (E-I*).

The potency of an irreversible inhibitor is often described by the second-order rate constant, k_inact/K_i, where k_inact is the rate of inactivation and K_i is the inhibitor's dissociation constant for the initial non-covalent binding. plos.org This ratio provides a measure of the inhibitor's efficiency that is independent of pre-incubation times and is considered a more accurate representation of potency for irreversible inhibitors compared to IC50 values. enzymlogic.complos.org

Several methods are employed to characterize irreversible inhibition, including:

Direct observation of covalent modification: Techniques like mass spectrometry can be used to directly identify the covalent adduct formed between the inhibitor and the enzyme. plos.org

Time-dependent IC50 assays: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, will decrease with increasing pre-incubation time for an irreversible inhibitor. enzymlogic.com

Kitz-Wilson plots: This method involves plotting the reciprocal of the observed rate of inactivation (1/k_obs) against the reciprocal of the inhibitor concentration (1/[I]) to determine k_inact and K_i.

A study on the inhibition of polyphenol oxidase by L-cysteine illustrates the complexities of irreversible inhibition kinetics, where the inhibitor is consumed during the reaction, leading to an initial lag period before a steady state of inhibition is reached. nih.gov

Covalent Modification of Target Enzymes

The hallmark of this compound's inhibitory action is the covalent modification of its target enzymes. funaab.edu.ngkhanacademy.org This process involves the formation of a strong, stable chemical bond between the inhibitor and a crucial amino acid residue within the enzyme's active site. aatbio.com The chloromethyl ketone group of this compound is a reactive electrophile that readily targets nucleophilic residues.

In the case of serine proteases, the target is typically a serine residue in the active site. For cysteine proteases, a cysteine residue is the target. The nucleophilic hydroxyl group of serine or the sulfhydryl group of cysteine attacks the carbon atom of the chloromethyl group, displacing the chloride ion and forming a covalent ester or thioester linkage, respectively. This modification permanently blocks the active site, preventing the substrate from binding and the enzyme from carrying out its catalytic function. wikipedia.org

Covalent modification is a common mechanism for regulating enzyme activity in biological systems and can be either reversible or irreversible. msc-mu.comlibretexts.org While some modifications, like phosphorylation, are readily reversible, the bond formed by inhibitors like this compound is generally stable, leading to permanent inactivation. aatbio.commsc-mu.com The specificity of this modification is crucial, as the inhibitor is designed to react with a particular residue in the active site of the target enzyme. rsc.org

Specificity Profiling of this compound-Enzyme Interactions

The specificity of an enzyme inhibitor refers to its ability to selectively bind to and inhibit a particular enzyme or a family of enzymes. worthington-biochem.com this compound exhibits a degree of specificity primarily for proteases that recognize a phenylalanine residue at the P1 position of their substrate. nih.gov This is because the phenylalanine moiety of the inhibitor mimics the natural substrate, allowing it to fit into the enzyme's active site.

However, the specificity is not absolute. The reactivity of the chloromethyl ketone group can lead to off-target inhibition of other enzymes that may not have a strict P1 phenylalanine preference but possess a sufficiently nucleophilic residue in their active site.

Several methods are used to determine the specificity profile of an inhibitor:

Substrate Phage Display: This technique uses a library of peptides displayed on the surface of bacteriophages to identify the preferred cleavage sequences of a protease. nih.gov

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS): This method employs a library of physicochemically diverse peptides to rapidly determine the substrate specificity of an enzyme. escholarship.orgucsf.edu

Fluorogenic Peptide Microarrays: These arrays contain a large number of different fluorogenic substrates, allowing for the rapid and high-throughput determination of protease specificity. sinica.edu.tw

These techniques help in understanding the range of enzymes that an inhibitor like this compound can interact with, providing valuable information for its use as a specific research tool and for the design of more selective inhibitors. sinica.edu.tw

MethodDescriptionApplication in Specificity Profiling
Substrate Phage Display A library of peptides is displayed on bacteriophages to identify preferred cleavage sequences.Identifies the range of substrates a protease can cleave, indicating inhibitor specificity.
MSP-MS A diverse peptide library is used with mass spectrometry to determine substrate specificity.Provides a rapid and comprehensive profile of an enzyme's substrate preferences.
Fluorogenic Peptide Microarrays Microarrays with numerous fluorogenic substrates for high-throughput specificity analysis.Enables rapid screening of inhibitor effects on a wide range of substrates.

Allosteric vs. Active Site Binding Mechanisms in Enzyme Inhibition

Enzyme inhibitors can exert their effects through two primary binding mechanisms: binding to the active site or binding to an allosteric site. wikipedia.org

Active Site Binding: This is the mechanism employed by this compound. The inhibitor directly binds to the active site, the region of the enzyme where the substrate binds and the catalytic reaction occurs. longdom.org By occupying the active site, the inhibitor physically prevents the substrate from binding, a process known as competitive inhibition. vedantu.comnih.gov In the case of irreversible inhibitors like this compound, this binding is followed by the formation of a covalent bond, permanently blocking the active site. wikipedia.org

Allosteric Binding: Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, known as an allosteric site. drugdiscoverytrends.comallen.inpharmacologycanada.org This binding induces a conformational change in the enzyme, which alters the shape of the active site and reduces its affinity for the substrate or its catalytic efficiency. pharmacologycanada.orglibretexts.org This is a form of non-competitive inhibition, as the inhibitor does not directly compete with the substrate for the same binding site. vedantu.comlibretexts.org Allosteric regulation is a key mechanism for controlling enzyme activity in metabolic pathways. msc-mu.com

This compound in Protein Structure-Function Studies

Impact on Protein Conformation and Stability

The covalent modification of a protein by this compound can have significant consequences for its conformation and stability. mdpi.com A protein's conformation, its unique three-dimensional structure, is critical for its function and is maintained by a delicate balance of non-covalent interactions. libretexts.org

The introduction of a bulky this compound molecule can disrupt these interactions, leading to localized or even global changes in the protein's fold. This can result in:

Destabilization: The modification may introduce steric hindrance or unfavorable electrostatic interactions, weakening the forces that hold the protein in its native conformation. This can lead to a decrease in the protein's melting temperature (Tm), a measure of its thermal stability. nih.gov

Altered Dynamics: The covalent adduct can restrict the flexibility of certain regions of the protein, affecting its conformational dynamics which can be crucial for its function. elifesciences.org

Changes in Solubility: Modifications to surface-exposed residues can alter the protein's interaction with the surrounding solvent, potentially leading to changes in its solubility or a propensity to aggregate.

Analysis of Amino Acid Residue Modification by this compound

This compound is recognized as a specific inhibitor of certain proteases, most notably chymotrypsin (B1334515). Its mechanism of action involves the direct, covalent modification of specific amino acid residues within the enzyme's active site, leading to irreversible inhibition.

The primary target for modification by this compound in chymotrypsin is a histidine residue at position 57 (His-57). sciencegateway.orgnih.gov The compound, which includes a reactive chloromethyl ketone group, acts as an alkylating agent. sciencegateway.org The process begins with the binding of the inhibitor to the enzyme's active site. Following binding, the imidazole (B134444) side chain of His-57 performs a nucleophilic attack on the chloromethyl ketone, resulting in the alkylation of the histidine residue. sciencegateway.orgnih.gov This covalent modification prevents the histidine from performing its normal catalytic function as a proton acceptor/donor, which is essential for the protease's activity. csun.edu

Further investigations using techniques such as 13C-NMR have provided a more detailed view of the enzyme-inhibitor complex. nih.gov These studies reveal that in addition to the alkylation of His-57, a stable tetrahedral adduct is formed between the inhibitor and the serine-195 residue, another key component of chymotrypsin's catalytic triad. nih.gov This adduct is believed to be a hemiketal, where the hydroxyl group of Ser-195 attacks the ketone carbonyl of the inhibitor. The resulting oxyanion is stabilized by interactions within the active site, including with the now-alkylated His-57. nih.gov This multi-point interaction effectively locks the enzyme in an inactive state.

The specificity of this compound is derived from its phenylalanine component, which mimics the natural substrates of chymotrypsin, such as tyrosine, tryptophan, and phenylalanine itself. wikipedia.orglibretexts.org This allows the inhibitor to be precisely positioned within the active site for the modification of His-57, as opposed to random, non-specific reactions with other residues on the protein surface. While its interaction with chymotrypsin is well-documented, the modification of other serine and cysteine proteases by this compound has also been noted. sciencegateway.org

Table 1: Mechanistic Details of Chymotrypsin Inhibition by this compound

Feature Description References
Target Enzyme α-Chymotrypsin nih.govcsun.eduwikipedia.org
Primary Target Residue Histidine-57 (His-57) sciencegateway.orgnih.gov
Secondary Interacting Residue Serine-195 (Ser-195) nih.govcsun.edu
Type of Modification Covalent Modification (Alkylation) sciencegateway.orgnih.gov
Mechanism The inhibitor binds to the active site, where the imidazole ring of His-57 alkylates the chloromethyl ketone group. A stable hemiketal adduct also forms with Ser-195. nih.govlibretexts.orgnih.gov
Effect Irreversible inhibition of protease activity. sciencegateway.org

Interactions with Nucleic Acids and Gene Regulatory Elements

Modulation of Gene Signaling Networks by this compound

Recent advancements in genomics have identified complex gene signaling networks (GSNs) as crucial regulators of gene expression. nih.gov These networks are described as the complete set of biomolecules involved in the signaling events originating from a specific gene. nih.gov this compound has been identified in patent literature as a potential small molecule modulator of these GSNs. nih.gov

The conceptual framework for this modulation involves targeting "genomic signaling centers" (GSCs) located within what are termed "insulated neighborhoods" (INs) of the genome. nih.gov INs are genomic regions that are structurally segregated, often by CTCF binding sites, which insulates the genes and enhancers within from outside influences. nih.gov GSCs are key regions that regulate the activity and expression of genes within these neighborhoods by integrating various factors like signaling proteins and chromatin modifications. nih.gov

The proposition is that a stimulus, such as a small molecule like this compound, can perturb the system and alter the gene expression associated with an insulated neighborhood by affecting a GSC. nih.gov The modulation of these networks represents a departure from the view of linear signaling pathways, acknowledging a higher degree of complexity and interconnectivity in gene regulation. nih.gov While this compound is listed among compounds capable of this modulation, the specific GSNs it may target and the precise molecular interactions that would mediate this effect are areas for further investigation.

Table 2: Key Concepts in Gene Signaling Network (GSN) Modulation

Term Definition Potential Role of a Modulator References
Gene Signaling Network (GSN) The set of all biomolecules associated with the signaling events from a particular gene. To alter or perturb the signaling events, thereby changing gene expression. nih.gov
Insulated Neighborhood (IN) A structurally and functionally segregated genomic region, containing genes and regulatory elements. To target specific genomic loci for therapeutic or research purposes. nih.gov
Genomic Signaling Center (GSC) A region that controls which genes are expressed and at what level within an Insulated Neighborhood. To act as a primary target for altering the gene expression profile of a cell. nih.gov
Stimulus/Perturbation An external factor, such as a small molecule, that can induce a response in the GSN. This compound is identified as a potential stimulus to modulate GSNs. nih.gov

Investigation into DNA/RNA Binding or Modification Potential

The interaction of small molecules with nucleic acids is fundamental to many biological processes and therapeutic strategies. These interactions can be broadly categorized as sequence-specific or non-specific, and can involve covalent modification or non-covalent binding through forces like electrostatic interactions and hydrogen bonding. researchgate.netthermofisher.com

A review of the scientific literature does not provide direct evidence or specific studies investigating the binding or covalent modification of DNA or RNA by this compound. Research on this compound has predominantly focused on its interactions with proteins, specifically its role as a protease inhibitor through amino acid modification. sciencegateway.orgnih.gov

Proteins that bind to DNA and RNA do so through various structural motifs and domains that recognize specific nucleic acid sequences or structures. researchgate.netrefeyn.com The study of such interactions often employs methods like electrophoretic mobility shift assays (EMSA), mass photometry, and NMR spectroscopy to determine binding affinity, stoichiometry, and structural details of the complex. thermofisher.comrefeyn.comnih.gov For a small molecule like this compound to interact directly with DNA or RNA, it would need to possess chemical features that facilitate such binding, for which there is currently no documented evidence. Any potential for covalent modification would likely depend on the reactivity of its chloromethyl ketone group with nucleophilic sites on DNA or RNA bases, an interaction that has not been reported. Therefore, the potential for this compound to directly bind or modify nucleic acids remains a speculative area requiring empirical investigation.

Applications of Phenylalanylmethylchloride in Biochemical and Cellular Research Models

Utility in Enzymatic Pathway Elucidation

The specific and irreversible nature of Phenylalanylmethylchloride's interaction with certain enzymes makes it a powerful instrument for elucidating their roles within intricate biological pathways.

Dissection of Metabolic Pathways Using this compound as a Probe

This compound is utilized as a chemical probe to identify and characterize enzymes within complex metabolic networks. frontiersin.orgbdbiosciences.com By selectively inhibiting specific proteases, researchers can observe the resulting downstream effects on a metabolic pathway, effectively mapping the function of the inhibited enzyme. sun.ac.zanih.gov This approach is particularly useful in complex systems where genetic manipulation is not feasible or when studying organisms with less-defined genetic tools. frontiersin.org

The use of such probes falls under the broader strategy of chemoproteomics, which aims to understand protein function by studying their interactions with small molecules. frontiersin.org For instance, inhibiting a key protease in a pathway can lead to the accumulation of its substrate or a reduction in the subsequent product. Analyzing these changes helps to place the enzyme within the broader metabolic sequence. bdbiosciences.com This method is instrumental in understanding pathways like those for biosynthesis of natural products in plants or cofactor biosynthesis in pathogenic bacteria. frontiersin.orgsun.ac.za

This compound as a Tool for Characterizing Enzyme Function in Complex Biological Systems

Beyond mapping pathways, this compound is crucial for the detailed characterization of enzyme function. nih.govnih.govcreative-proteomics.com By irreversibly blocking the active site, it allows for the study of enzyme kinetics, structure-function relationships, and the identification of functionally relevant amino acids. nih.govplos.org This detailed characterization is a prerequisite for understanding how enzymes operate and how they are regulated within a living system. creative-proteomics.comd-nb.info

For example, studies on phenylalanine ammonia-lyase (PAL), an enzyme with applications in treating Phenylketonuria (PKU), have benefited from methods that probe sequence-function relationships. nih.gov While not directly using this compound, the principles of using specific inhibitors to understand enzyme mechanisms are parallel. Such characterization can reveal how mutations affect enzyme activity and can guide the engineering of enzymes with improved properties. nih.gov The data gathered from these inhibition studies are essential for building a comprehensive view of enzymatic processes, from the degradation of biopolymers like xylan (B1165943) to the regulation of vital cellular functions. nih.gov

Table 1: Research Findings on Enzyme Characterization

Enzyme Class Organism/System Research Focus Key Finding
Serine Proteases Various Active Site Mapping Covalent modification of the active site histidine residue confirms its role in catalysis.
Chymotrypsin (B1334515) Bovine Pancreas Inhibition Kinetics Demonstrates irreversible inhibition, allowing for the determination of inhibitor binding rates.
Cysteine Proteases Plant/Animal Tissues Pathway Elucidation Inhibition helps to delineate the role of specific proteases in protein turnover and signaling.

This compound in Cell-Based Assays and Advanced In Vitro Models

The application of this compound extends from purified enzyme systems to more complex cellular and tissue models, providing insights into its effects within a more physiologically relevant context.

Application in In Vitro Cellular Models for Target Identification Research

In vitro cellular models are fundamental in chemical biology and drug discovery for identifying the protein targets of small molecules. nih.govpharmafeatures.com this compound can be used in these systems to validate whether a specific protease is responsible for an observed cellular phenotype. nih.gov This process, often part of a "forward chemical genetics" approach, starts with observing a change in cell behavior and then works to identify the molecular target causing that change. nih.gov

Techniques such as affinity chromatography coupled with mass spectrometry can be employed, where a derivative of the inhibitor is used to "pull out" its binding partners from cell lysates, thus identifying its targets. nih.gov Furthermore, its effects can be compared with genetic knockdown methods like RNAi to confirm that the inhibition of the target protein produces the same cellular outcome. nih.govpharmafeatures.com These cell-based assays are critical for validating targets discovered in primary screens and for understanding the mechanism of action of bioactive compounds. evotec.comnih.gov

Research on this compound's Effects in Specific Cell Lines

The effects of protease inhibitors like this compound have been examined in various cell lines to understand their impact on specific cellular processes. For instance, in cancer cell lines, inhibiting certain proteases can affect cell viability, proliferation, and signaling pathways. elifesciences.org Research on pancreatic ductal adenocarcinoma (PDAC) cells, for example, has shown that modulating specific signaling pathways, such as the AKT-MTOR pathway, can impact cell survival. elifesciences.org

By treating specific cell lines, such as the RTgill-W1 rainbow trout gill cell line or various human cancer cell lines, with an inhibitor, researchers can generate concentration-response curves to determine the concentration at which it causes a 50% loss in cell viability (EC50). oecd.orgnih.gov This data helps in understanding the compound's potency and selectivity. Such studies have been used to create large-scale pharmacological analyses across many cell lines to identify vulnerabilities and potential therapeutic applications. elifesciences.org For example, co-culture experiments using T-cell lines and leukemia blasts have demonstrated how specific cellular interactions can be modulated, which has implications for immunotherapy. nih.gov

Table 2: Effects of Protease Inhibition on Various Cell Lines

Cell Line Cell Type Observed Effect of Protease Inhibition Research Implication
HeLa Human Cervical Cancer Inhibition of proteasome activity, leading to apoptosis. Understanding mechanisms of cell death.
Jurkat Human T-lymphocyte Blockade of T-cell activation pathways. Elucidating immune response signaling.
PC3 Human Prostate Cancer Reduction in cell migration and invasion. Investigating metastasis.
Hs766T Human Pancreatic Cancer Down-modulation of AKT-MTOR signaling. elifesciences.org Identifying therapeutic targets in cancer. elifesciences.org

Advanced In Vitro Models for Studying Compound Interactions (e.g., 3D Cultures, Organoids, Microphysiological Systems)

To better mimic human physiology, research is moving beyond traditional 2D cell cultures to more complex in vitro models. frontiersin.org These include 3D cell cultures like spheroids and organoids, as well as microphysiological systems (MPS), often called "organs-on-a-chip". nih.govcrownbio.comthermofisher.comtudelft.nl These models provide a more realistic microenvironment, recapitulating cell-cell interactions, tissue architecture, and physiological cues like fluid flow. nih.govtudelft.nl

The use of this compound in these advanced models allows for the study of its effects in a context that more closely resembles an in vivo system. altex.orglnhlifesciences.org For example, a "liver-on-a-chip" model could be used to study the compound's metabolism and its effects on liver cells simultaneously. researchgate.net Organoids, which are self-organizing 3D structures derived from stem cells, can replicate the architecture and function of an organ, making them excellent models for studying tissue-specific effects of enzyme inhibitors. crownbio.comthermofisher.comnih.gov These systems are invaluable for preclinical studies, offering a platform to assess compound efficacy and interactions with greater accuracy before moving to in vivo trials. frontiersin.orgaltex.org

Contributions to Peptide and Protein Chemistry Research

The utility of this compound and its derivatives in biochemical and cellular research extends significantly into the realm of peptide and protein chemistry. These compounds are not typically employed as building blocks in the de novo synthesis of peptide chains but have carved out a crucial niche as specific modifying agents for studying protein function, particularly proteases. The most prominent and extensively studied derivative in this context is Tosyl-L-phenylalanylchloromethylketone (TPCK).

This compound as a Reagent in Peptide Synthesis and Modification Research

While not a reagent in the conventional sense of peptide synthesis—such as coupling agents or protecting groups—TPCK, a derivative of this compound, serves as a highly specific reagent for the irreversible modification of certain proteins, which is a cornerstone of peptide and protein chemistry research. wikipedia.orgmdpi.com Its primary role is that of a protease inhibitor, which functions by chemically altering the active site of specific enzymes. wikipedia.orgmdpi.com

TPCK is renowned as an irreversible inhibitor of chymotrypsin, a serine protease. wikipedia.org The specificity of TPCK is dictated by its phenylalanine moiety, which mimics the natural substrate of chymotrypsin, thus directing the inhibitor to the enzyme's active site. wikipedia.org Once positioned, the chloromethyl ketone group of TPCK reacts with the nucleophilic histidine-57 residue within the chymotrypsin active site, leading to alkylation and the formation of a covalent bond. wikipedia.org This targeted and irreversible modification effectively inactivates the enzyme, making TPCK an invaluable tool for studying the structure and function of chymotrypsin and related proteases. wikipedia.org

Beyond chymotrypsin, the inhibitory action of TPCK extends to some cysteine proteases as well, such as papain and caspases, by reacting with active site cysteine residues. wikipedia.org This reactivity with specific amino acid residues within a protein's active site underscores its application as a modifying reagent in research. For instance, TPCK has been utilized to modify the retinoblastoma protein (RB)-binding core of the HPV-18 E7 protein, abolishing its ability to bind to RB. chemsrc.com This demonstrates its utility in modifying specific protein domains to probe their biological functions. chemsrc.com

The table below summarizes the key characteristics of TPCK as a research reagent for protein modification.

FeatureDescriptionSource(s)
Target Enzymes Primarily chymotrypsin (serine protease); also some cysteine proteases (e.g., caspases, papain). wikipedia.org
Mechanism of Action Irreversible inhibition through alkylation of the active site histidine (in serine proteases) or cysteine (in cysteine proteases). wikipedia.org
Key Reactive Group Chloromethyl ketone. wikipedia.org
Specificity Determinant The phenylalanine residue directs the inhibitor to the active sites of proteases that cleave after aromatic amino acids. wikipedia.org
Research Application Used for the chemical labeling and inactivation of specific enzyme active sites to study their function. wikipedia.org

Development of Modified Peptides for Research Purposes Utilizing this compound

The application of this compound derivatives, particularly TPCK, has been instrumental in the development of modified proteins and peptides for research purposes. By selectively inhibiting or labeling proteases, TPCK allows researchers to dissect complex biochemical pathways and understand the roles of specific enzymes.

One significant area of research involves the use of TPCK to create "knocked-out" enzyme activities within a cellular or in vitro system. For example, in virological research, TPCK-treated trypsin is employed to enhance the infectivity of certain viruses in cell culture. wikipedia.org Trypsin is often required to cleave and activate viral envelope proteins, a necessary step for viral entry into host cells. By using TPCK to inactivate any contaminating chymotrypsin activity in a trypsin preparation, researchers can ensure that the observed effects are solely due to the action of trypsin. wikipedia.org

Furthermore, TPCK serves as a foundational compound for the conceptual design of other active site-directed probes. thermofisher.com The principle of using a peptide-like scaffold (the phenylalanine component) to deliver a reactive chemical warhead (the chloromethyl ketone) to a specific enzyme's active site is a powerful concept in chemical biology. thermofisher.com This has inspired the development of a wide array of activity-based probes (ABPs) that are used to profile the activity of entire enzyme families. thermofisher.comthermofisher.com These modern probes often feature a reporter tag, such as a fluorophore or biotin (B1667282), in place of or in addition to the inhibitory component, allowing for the visualization and identification of active enzymes in complex biological samples. thermofisher.comthermofisher.com

The research findings enabled by the use of TPCK as a protein-modifying agent are extensive. For instance, its ability to inhibit NF-κB activation by targeting specific cysteine residues on IκB kinase β and p65/RelA has provided critical insights into inflammatory signaling pathways. researchgate.net Mass spectrometry analysis has confirmed the direct labeling of these key signaling proteins with a tosylphenylalanylmethyl group, showcasing the power of this reagent in identifying the molecular targets of inhibitory compounds. researchgate.net

The following table highlights key research applications where TPCK has been used to generate modified proteins for functional studies.

Research AreaApplication of TPCKOutcome/InsightSource(s)
Virology Treatment of trypsin preparations to inactivate contaminating chymotrypsin.Improved infection yield of certain viruses in cell culture by ensuring specific proteolytic activation of viral proteins. wikipedia.org
Signal Transduction Inhibition of NF-κB activation.Revealed the direct modification and inhibition of IκB kinase β and p65/RelA, key components of the NF-κB pathway. researchgate.net
Oncology Probing the function of the HPV-18 E7 oncoprotein.Demonstrated that modification of the RB-binding core of E7 abolishes its function, highlighting a potential therapeutic target. chemsrc.com
Parasitology Investigating the role of serine proteases in Leishmania.Showed that TPCK can reduce parasite viability and load, suggesting that serine proteases are potential drug targets. mdpi.com

Synthetic Strategies and Structural Modifications of Phenylalanylmethylchloride for Research

Methodologies for Research-Oriented Phenylalanylmethylchloride Synthesis

The synthesis of this compound, chemically known as (3S)-3-Amino-1-chloro-4-phenyl-2-butanone, is typically achieved through chemical modification of its parent amino acid, L-phenylalanine. ontosight.ai The general strategy involves converting the carboxylic acid group of a protected phenylalanine derivative into a chloromethyl ketone.

A common laboratory-scale synthesis begins with the protection of the amino group of L-phenylalanine to prevent its interference in subsequent reactions. A frequently used protecting group is the benzyloxycarbonyl (Cbz or Z) group, forming N-benzyloxycarbonyl-L-phenylalanine. The carboxylic acid is then activated, often by conversion to an acid chloride or by using coupling agents. The activated species is subsequently reacted with diazomethane (B1218177) (CH₂N₂) to form a diazomethyl ketone. The final step involves the treatment of the diazomethyl ketone with hydrochloric acid (HCl), which displaces the diazo group to yield the desired chloromethyl ketone product.

The specific synthesis route can be adapted to optimize for factors such as yield, purity, and the scale of the reaction, depending on the research application. ontosight.ai For instance, variations in the protecting group on the nitrogen atom or the method used for activating the carboxylic acid can be implemented.

Table 1: Key Reagents in a Typical this compound Synthesis Pathway

Reagent/IntermediatePurpose
L-PhenylalanineStarting amino acid precursor. ontosight.ai
Benzyl chloroformateReagent for protecting the amino group (Cbz protection). chemsrc.com
DiazomethaneReagent for forming the diazomethyl ketone intermediate.
Hydrochloric acid (HCl)Provides the chloride and proton source to convert the diazomethyl ketone to the final chloromethyl ketone.
N-benzyloxycarbonyl-L-phenylalanyl]methyl chlorideAn example of a protected intermediate in the synthesis. chemsrc.com

Design and Characterization of this compound Analogs for Enhanced Research Utility

The design and synthesis of this compound analogs are a cornerstone of structure-activity relationship (SAR) studies. nih.gov By systematically modifying the parent structure, researchers can investigate how specific chemical features influence biological activity, target specificity, and pharmacokinetic properties. The goal is to develop analogs with enhanced utility, such as increased potency, greater selectivity for a particular enzyme, or improved stability. nih.govnih.gov

Design Strategies: Structural modifications can be introduced at several positions on the this compound scaffold:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the phenyl ring can alter the electronic and steric properties of the molecule, potentially influencing its binding affinity to target proteins. epa.gov

Backbone Modification: The length of the carbon chain can be altered to probe the spatial requirements of a target's active site.

Amino Group Derivatization: The primary amine can be modified to secondary or tertiary amines or converted to different functional groups to explore its role in molecular interactions.

Characterization of Analogs: Once synthesized, the precise chemical structure and purity of each new analog must be rigorously confirmed. mdpi.comresearchgate.netajchem-a.com This is accomplished using a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups (e.g., carbonyls, amines, aromatic rings) within the molecule. epa.govmdpi.com

Mass Spectrometry (MS): MS provides the molecular weight of the synthesized compound, confirming its elemental composition. mdpi.commdpi.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to assess the purity of the final product. epa.govmdpi.com

Table 2: Examples of Potential Structural Modifications for this compound Analog Design

Modification SiteType of ModificationPotential Research Goal
Phenyl RingAddition of electron-withdrawing or -donating groupsInvestigate electronic effects on target binding. researchgate.net
Phenyl RingIntroduction of bulky substituentsProbe steric limitations of the binding pocket. nih.gov
Amino GroupAcylation or AlkylationDetermine the importance of the primary amine for activity.
Ketone GroupReduction to alcoholAssess the role of the carbonyl group in binding or reactivity.

Isotopic Labeling of this compound for Mechanistic and Analytical Research

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced with one of their isotopes. creative-proteomics.com This process creates a labeled compound that is chemically similar to its unlabeled counterpart but possesses distinct nuclear properties that can be detected. creative-proteomics.com Labeling this compound with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) is invaluable for mechanistic and analytical studies. nih.govsigmaaldrich.com

Applications in Research:

Mechanistic Studies: Isotopically labeled compounds are essential for elucidating reaction mechanisms. researchgate.netnih.gov For example, replacing a hydrogen atom with deuterium at a specific site can alter the rate of a reaction that involves breaking the C-H bond. This phenomenon, known as the kinetic isotope effect (KIE), provides strong evidence for the involvement of that bond in the rate-determining step of a mechanism. scielo.org.mx

Metabolic Tracing: Labeled this compound can be used as a tracer to follow its metabolic fate within a biological system. creative-proteomics.com By using techniques like mass spectrometry or NMR, researchers can track the molecule and identify its metabolic products.

Analytical Standards: Deuterated compounds are frequently used as internal standards in quantitative analyses by mass spectrometry, as they behave almost identically to the non-deuterated analyte during sample preparation and chromatography but are easily distinguished by their mass. scielo.org.mx

Labeling Methodologies: The synthesis of isotopically labeled this compound requires the incorporation of the isotope either from a labeled starting material or through a specific labeling reaction. princeton.edu For instance, deuterium labeling can be achieved through hydrogen-deuterium exchange reactions, often catalyzed by metals like palladium on carbon (Pd/C) using deuterium oxide (D₂O) as the deuterium source. researchgate.net The synthesis of ¹³C or ¹⁵N labeled analogs typically requires starting with isotopically enriched L-phenylalanine. nih.gov

Table 3: Isotopes Used in Labeling for Research Applications

IsotopeType of LabelingCommon Research Application
Deuterium (²H or D)Stable IsotopeMechanistic studies (Kinetic Isotope Effect), internal standards for MS. scielo.org.mxprinceton.edu
Carbon-13 (¹³C)Stable IsotopeNMR spectroscopy studies of protein-ligand interactions, metabolic tracing. sigmaaldrich.com
Nitrogen-15 (¹⁵N)Stable IsotopeNMR spectroscopy, tracing the fate of nitrogen atoms in metabolic pathways. creative-proteomics.comsigmaaldrich.com
Oxygen-18 (¹⁸O)Stable IsotopeMechanistic studies of enzyme-catalyzed reactions, proteomics. nih.gov

Detection and Research Significance of Phenylalanylmethylchloride in Biological Systems

Identification and Quantification in Research Samples (e.g., Tissue Extracts, Culture Media)

The identification and quantification of chemical compounds in complex biological matrices such as tissue extracts and culture media are fundamental to understanding their physiological and pathological roles. For a compound like Phenylalanylmethylchloride, a variety of analytical techniques can be employed, each with its own advantages in terms of sensitivity, specificity, and throughput.

Analytical Methodologies

The analysis of biological samples for specific small molecules typically involves a multi-step process including sample preparation, separation, and detection. researchgate.netmdpi.com

Sample Preparation: This initial step is crucial for removing interfering substances and concentrating the analyte of interest. For tissue extracts, this may involve homogenization followed by liquid-liquid extraction or solid-phase extraction. researchgate.netnih.gov In the case of culture media, which can be complex mixtures of nutrients, salts, and metabolic byproducts, protein precipitation or filtration might be necessary. mt.comlabome.com The choice of extraction solvent and method is critical and needs to be optimized for the specific compound and matrix. nih.gov

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. nih.gov When coupled with a suitable detector, it allows for the quantification of individual compounds. For this compound, a reverse-phase HPLC column would likely be used, where the compound is separated based on its hydrophobicity. nih.gov

Mass Spectrometry (MS) Detection: Mass spectrometry is a highly sensitive and specific detection method that can be coupled with chromatography (e.g., LC-MS). sciex.com It works by ionizing the compound and then measuring its mass-to-charge ratio, providing a high degree of confidence in its identification. Tandem mass spectrometry (MS/MS) can further enhance specificity by fragmenting the initial ion and analyzing the resulting fragment ions, which is particularly useful for distinguishing between isomers or closely related compounds. nih.gov

The development of robust analytical methods requires careful validation, including the determination of the limit of detection (LOD) and limit of quantitation (LOQ) to ensure that the measurements are reliable and reproducible. nih.gov

Interactive Data Table: Analytical Techniques for Compound Analysis in Biological Samples

Technique Principle Application in Research Samples Key Considerations
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase.Quantification of analytes in tissue extracts and culture media. nih.govChoice of column and mobile phase is critical for resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and specific detection of MS.Identification and quantification of low-abundance compounds in complex matrices. nih.govsciex.comMatrix effects can influence ionization efficiency.
Solid-Phase Extraction (SPE) A sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.Cleanup and concentration of analytes from tissue homogenates and culture supernatants. researchgate.netSelection of the appropriate sorbent is crucial.
Liquid-Liquid Extraction (LLE) Separates compounds based on their differential solubility in two immiscible liquid phases.Extraction of analytes from aqueous samples like culture media into an organic solvent. researchgate.netSolvent choice and pH can significantly affect extraction efficiency.

Role in Biological Processes as Observed in Experimental Models (e.g., Gut Microbiota Studies)

Experimental models, both in vitro and in vivo, are indispensable tools for elucidating the roles of specific compounds in complex biological systems. nih.govomicscentre.com The study of this compound within these models can provide insights into its potential interactions with cellular pathways and its influence on physiological processes, such as those governed by the gut microbiota.

Gut Microbiota and Host Metabolism

The gut microbiota is a complex ecosystem of microorganisms that plays a crucial role in host health and disease. mdpi.commdpi.com These microbes produce a vast array of metabolites that can influence host metabolism, immunity, and even neurological function. nih.govfrontiersin.org

Research into the gut microbiome has revealed that certain metabolic profiles are associated with different physiological states. For instance, studies on aging have identified shifts in the gut microbial composition and their metabolic output. nih.govmdpi.com One study noted that the gut microbiota of younger elderly individuals was characterized by higher levels of certain compounds, including γ-aminobutyric acid (GABA), hydroxybenzoate, and phenylalanyl methyl chloride (PCS), alongside a decreased capacity for saccharolytic fermentation. nih.govmdpi.com This suggests a potential link between the presence of such compounds and age-related changes in gut microbial function.

Experimental Approaches

To investigate the role of a compound like this compound in the context of the gut microbiota, researchers can utilize several experimental models:

In Vitro Cell Cultures: Co-culturing specific gut bacterial species with intestinal epithelial cells in the presence of the compound can help determine its direct effects on both the bacteria and the host cells. labome.comnih.gov

Animal Models: Germ-free animal models, which are raised in a sterile environment and lack any microorganisms, can be colonized with specific bacterial communities. omicscentre.com Introducing this compound into the diet or systemically to these gnotobiotic animals allows for the study of its effects on the host in the context of a defined microbiota. This can help to unravel the compound's influence on host-microbe interactions and subsequent physiological outcomes. nih.gov

These experimental systems, from simple cell cultures to complex animal models, provide a framework for dissecting the intricate interplay between specific chemical compounds, the gut microbiota, and host biology. nih.govnih.gov

Implications for Understanding Endogenous Modulators or Biomarkers in Research Contexts

The identification of compounds like this compound in biological systems opens up avenues for exploring their potential as endogenous modulators of biological processes or as biomarkers for specific physiological or pathological states. google.comgoogle.com

Endogenous Modulators

An endogenous modulator is a substance produced within the body that influences the activity of a biological system. The gut microbiota is a significant source of such modulators. nih.gov The metabolites produced by gut bacteria can act locally on the intestinal tract or be absorbed into the circulation to exert systemic effects. frontiersin.org For example, short-chain fatty acids (SCFAs), which are products of fiber fermentation by the gut microbiota, are known to have wide-ranging effects on host energy metabolism and immune function. frontiersin.org

The observation that levels of certain compounds, including phenylalanyl methyl chloride, are altered in different physiological states, such as aging, suggests they could be part of the complex signaling network between the gut microbiota and the host. nih.gov Further research is needed to determine if this compound directly influences host cellular pathways or if its presence is simply an indicator of a particular metabolic state of the gut microbiome.

Biomarkers in Research

A biomarker is a measurable indicator of a biological state or condition. uni-goettingen.de Biomarkers are valuable tools in research for tracking disease progression, monitoring the response to an intervention, or identifying individuals at risk for a particular condition. nih.gov

The correlation of this compound levels with specific physiological states, as suggested in studies on aging and the gut microbiota, points to its potential as a biomarker in a research context. nih.gov For instance, changes in the concentration of this compound in biological fluids like blood or urine could reflect alterations in the composition and metabolic activity of the gut microbiota. nih.gov This could be particularly useful in longitudinal studies tracking age-related changes or in studies investigating the impact of dietary or therapeutic interventions on the gut microbiome.

Interactive Data Table: Potential Research Implications of this compound

Concept Definition Potential Relevance of this compound Future Research Directions
Endogenous Modulator A substance originating from within an organism that influences biological activity. google.comCould potentially modulate host-microbe interactions or cellular signaling pathways.Investigate direct effects on host cells and gut bacterial species.
Biomarker A characteristic that is objectively measured as an indicator of a normal or pathogenic biological process. uni-goettingen.denih.govLevels may correlate with specific gut microbial compositions or physiological states like aging. nih.govValidate its utility as a biomarker in larger cohort studies and in response to interventions.

Advanced Methodological Approaches and Computational Studies Involving Phenylalanylmethylchloride

In Silico Modeling of Phenylalanylmethylchloride-Target Interactions and Binding Affinity

In silico modeling has become an indispensable tool in drug discovery and molecular biology, offering insights into the interactions between small molecules and their protein targets. For peptidyl chloromethyl ketones, including this compound and its well-studied analog N-tosyl-L-phenylalanine chloromethyl ketone (TPCK), these computational methods predict binding modes and estimate binding affinity, guiding the rational design of more potent and selective inhibitors. univ-poitiers.frresearchgate.net

Molecular Docking: This is a primary method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net For inhibitors like this compound, docking simulations place the molecule into the active site of target proteases, such as chymotrypsin (B1334515). The process involves scoring functions that estimate the binding affinity, typically expressed in kcal/mol. tandfonline.com These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and key amino acid residues in the protease's binding pocket (e.g., the S1, S2, S3 subsites). nih.gov Studies on similar chymotrypsin-like proteases have successfully used docking to screen libraries of compounds and identify potential inhibitors. tandfonline.combenthamdirect.comnih.gov

Molecular Dynamics (MD) Simulations: Following initial docking, MD simulations provide a dynamic view of the protein-ligand complex over time. univ-poitiers.fr These simulations model the movements and conformational changes of both the inhibitor and the protein, offering a more realistic representation of the binding event in a solvated environment. acs.org A ten-microsecond MD simulation of a kallikrein-related peptidase, a type of serine protease, revealed an unexpected switch in the binding mode of a peptide, highlighting the power of long-timescale simulations to uncover previously unexplored interactions and inform the design of improved inhibitors. univ-poitiers.frscispace.com For irreversible inhibitors like chloromethyl ketones, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be employed to model the covalent bond formation between the inhibitor and an active site residue, such as a cysteine or histidine. acs.orgresearchgate.net

Computational MethodApplication to this compound & AnalogsKey Insights Generated
Molecular Docking Predicts the binding pose within the protease active site.Identification of key interacting residues; estimation of binding affinity (scoring). tandfonline.com
Molecular Dynamics (MD) Simulates the dynamic behavior of the protein-inhibitor complex.Assessment of binding stability; reveals conformational changes upon binding. univ-poitiers.fr
QM/MM Simulations Models the chemical reaction of covalent bond formation.Elucidation of the irreversible inhibition mechanism at an atomic level. researchgate.net

Computational Chemistry for Predicting this compound Reactivity in Research Applications

Computational chemistry, particularly methods based on quantum mechanics, is employed to predict the intrinsic reactivity of molecules like this compound. tue.nl These approaches provide a foundational understanding of a molecule's electronic structure, which governs its chemical behavior and reaction mechanisms. scienceopen.com

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can determine the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org

Reactivity Descriptors: From FMO energies, several global reactivity descriptors can be calculated to quantify and predict chemical behavior. nih.govacs.org These descriptors help to rationalize the electrophilic nature of the chloromethyl ketone moiety, which is crucial for its function as an irreversible inhibitor that alkylates nucleophilic residues in a protease active site. researchgate.netmdpi.com Analysis of the molecular electrostatic potential (MEP) can further identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Quantum Chemical DescriptorDefinitionRelevance to this compound Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity). acs.org
HOMO-LUMO Gap Energy difference between LUMO and HOMO.A smaller gap indicates higher chemical reactivity and lower kinetic stability. acs.org
Electronegativity (χ) The power of an atom/molecule to attract electrons.Indicates the tendency to accept charge during a reaction.
Chemical Hardness (η) Resistance to change in electron configuration.Hard molecules have a large HOMO-LUMO gap; soft molecules are more reactive. acs.org
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Quantifies the electrophilic nature of the chloromethyl ketone warhead. nih.gov

High-Throughput Screening Methodologies Employing this compound

High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological target. nih.gov For discovering protease inhibitors, HTS assays are often based on detecting the cleavage of a substrate.

FRET-Based Assays: Fluorescence Resonance Energy Transfer (FRET) is a powerful technology for developing HTS assays for proteases. mdpi.com In a typical FRET-based protease assay, a peptide substrate is designed to contain the specific cleavage sequence for the target enzyme, flanked by a donor fluorophore and an acceptor (quencher) molecule. When the substrate is intact, the donor's fluorescence is quenched by the nearby acceptor. Upon cleavage by the protease, the donor and acceptor are separated, resulting in an increase in fluorescence signal. mdpi.comresearchgate.net This robust and reproducible method can be adapted to 96- or 384-well plate formats for automated screening. mdpi.com

Screening of compound libraries using such assays has successfully identified inhibitors of various proteases. In one screen for SARS-CoV-2 3CLpro inhibitors, Z-L-Phe chloromethyl ketone (ZPCK), an analog of this compound, was identified as a potent hit, demonstrating the utility of these screens for finding inhibitors with a chloromethyl ketone warhead. mdpi.com

CompoundTarget ProteaseAssay TypeMeasured Activity (EC₅₀)
Z-L-Phe chloromethyl ketone (ZPCK)SARS-CoV-2 3CLproFRET-based biosensor230 nM mdpi.com
Tosyl-L-Phe chloromethyl ketone (TPCK)SARS-CoV-2 3CLproFRET-based biosensor>25,000 nM mdpi.com

This table presents exemplary data for chloromethyl ketone compounds identified in high-throughput screens, illustrating the type of quantitative data generated.

Integration with Omics Technologies for Systems-Level Understanding of this compound Effects

Omics technologies provide a global view of molecules within a biological system, such as all proteins (proteomics) or metabolites (metabolomics). nih.govresearchgate.net Integrating these technologies allows for a systems-level understanding of the cellular response to a compound like this compound, moving beyond a single target to a network-wide perspective. tandfonline.com

Proteomics: Mass spectrometry-based proteomics is a powerful tool to investigate the cellular effects of protease inhibitors. neb.comneb.com In a typical "bottom-up" or "shotgun" proteomics experiment, proteins extracted from control and compound-treated cells are digested into smaller peptides. nih.gov Often, trypsin treated with TPCK (N-tosyl-L-phenylalanine chloromethyl ketone) is used for this digestion step to ensure specific cleavage while inhibiting any contaminating chymotryptic activity. neb.comneb.commdpi.comnih.govcellsignal.comsigmaaldrich.com The resulting peptides are then analyzed by a mass spectrometer to identify and quantify thousands of proteins.

This approach can reveal downstream effects of target inhibition. For instance, studies on TPCK have used proteomics to identify changes in protein expression and post-translational modifications. Mass spectrometry analysis revealed that TPCK directly modifies specific cysteine residues on proteins involved in the NF-κB signaling pathway, such as IκB kinase β (Cys-179) and p65/RelA (Cys-38), providing a detailed molecular mechanism for its observed anti-inflammatory effects. researchgate.net This demonstrates how proteomics can uncover the broader cellular impact of a specific inhibitor, linking the primary target to complex signaling networks. nih.govpnas.org

TechnologyApplicationKey Findings from Studies on TPCK
Proteomics (Mass Spectrometry) Identifies and quantifies global protein changes after TPCK treatment.Revealed TPCK-induced down-regulation of anti-apoptotic proteins like HAX-1, cIAP1, and XIAP. nih.gov
Targeted Mass Spectrometry Confirms specific covalent modification of target proteins by TPCK.Identified alkylation of Cys-179 on IKKβ and Cys-38 on p65/RelA by a tosylphenylalanylmethyl group. researchgate.net
Phosphoproteomics Quantifies changes in protein phosphorylation across the proteome.Uncovers alterations in kinase signaling pathways downstream of the primary target. pnas.org

Future Directions and Theoretical Perspectives in Phenylalanylmethylchloride Research

Emerging Research Areas for Phenylalanylmethylchloride and its Derivatives

While the inhibitory activity of this compound derivatives against proteases like chymotrypsin (B1334515) and caspases is well-documented, new avenues of research are leveraging this reactivity for more targeted and sophisticated applications. The inherent reactivity of the chloromethyl ketone group, which acts as an electrophilic "warhead," makes the this compound scaffold an attractive starting point for developing targeted covalent inhibitors for a broader range of enzymes. nih.gov The specificity of these inhibitors can be tuned by modifying the phenylalanine backbone, allowing for the exploration of structure-activity relationships against various enzyme targets.

An emerging area of interest is the development of this compound derivatives for targeted therapy in diseases characterized by aberrant enzyme activity. By modifying the scaffold to enhance selectivity for specific proteases implicated in pathological conditions, researchers aim to create more potent and less toxic therapeutic agents. This approach is part of a larger trend in drug discovery that focuses on the rational design of covalent inhibitors for enhanced efficacy and duration of action.

Furthermore, the application of this compound derivatives is expanding beyond enzyme inhibition. There is potential for their use in studying protein-protein interactions where a specific phenylalanine residue is key to the interaction. A this compound-based molecule could be designed to covalently bind to a pocket that recognizes phenylalanine, thereby irreversibly disrupting the interaction and allowing for a more detailed study of its biological consequences.

Table 1: Potential Emerging Research Applications for this compound Derivatives

Research AreaApplication of this compound ScaffoldPotential Impact
Targeted Cancer Therapy Design of selective inhibitors for proteases overexpressed in tumors.Development of novel anticancer agents with improved specificity.
Neurodegenerative Diseases Inhibition of specific caspases or other proteases involved in neuronal apoptosis.Therapeutic strategies to slow or halt neurodegeneration.
Antiviral Drug Development Targeting viral proteases essential for viral replication.Creation of broad-spectrum antiviral drugs.
Chemical Biology Probes Covalent labeling of phenylalanine-binding proteins to study their function.Elucidation of novel biological pathways and protein functions.

Potential for Novel Research Tool Development Based on the this compound Scaffold

The this compound scaffold is a prime candidate for the development of sophisticated chemical probes to investigate enzyme function and activity in complex biological systems. A significant advancement in this area is the creation of activity-based probes (ABPs). ABPs are molecules that covalently bind to the active site of an enzyme, and their design often incorporates a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, for detection and quantification.

The development of "clickable" this compound probes represents a significant step forward. nih.gov These probes are synthesized with a bioorthogonal handle, such as an alkyne or an azide, which allows for the subsequent attachment of a reporter molecule via a highly specific chemical reaction like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov This two-step approach offers greater flexibility and sensitivity in detecting enzyme activity in living cells and complex protein mixtures. nih.gov The development of such probes would enable researchers to profile the activity of specific serine proteases in various disease states, providing valuable diagnostic and prognostic information.

Moreover, the this compound scaffold can be incorporated into the design of photoaffinity labels. nih.gov These tools contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the precise identification of binding partners and the mapping of binding sites. The combination of the phenylalanine recognition motif and a photoreactive group could lead to the development of highly specific probes for identifying novel phenylalanine-binding proteins.

Table 2: this compound-Based Research Tools

Tool TypeDesign PrincipleApplication
Activity-Based Probes (ABPs) Covalent warhead (chloromethyl ketone) linked to a reporter tag.Profiling enzyme activity in biological samples.
"Clickable" Probes Incorporation of a bioorthogonal handle for subsequent labeling.In situ detection and imaging of enzyme activity. nih.govnih.gov
Photoaffinity Labels Inclusion of a photoreactive group for light-induced covalent modification.Identifying and mapping the binding sites of phenylalanine-recognizing proteins. nih.gov

Theoretical Considerations for Designing Advanced this compound-Based Probes and Modulators

The rational design of next-generation probes and modulators based on the this compound scaffold will increasingly rely on computational and theoretical approaches. nih.gov In silico methods, such as molecular docking and molecular dynamics simulations, can provide detailed insights into the binding interactions between this compound derivatives and their target proteins. nih.gov These techniques allow for the prediction of binding affinities and the identification of key residues involved in the interaction, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound analogs with their biological activity. rsc.org These models can then be used to predict the activity of novel, untested compounds, thereby accelerating the discovery process. nih.gov By analyzing the steric, electronic, and hydrophobic properties of different substituents on the this compound scaffold, researchers can make informed decisions about which modifications are most likely to enhance target engagement and specificity.

Furthermore, computational approaches are invaluable for designing probes with optimized properties for in vivo applications. For instance, theoretical models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of newly designed molecules, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov As our understanding of the structural biology of target proteins and the chemical reactivity of covalent warheads improves, the integration of these theoretical considerations will be crucial for the development of highly effective this compound-based research tools and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Phenylalanylmethylchloride to maximize yield and purity?

  • Methodological Answer: The synthesis typically involves reacting L-phenylalanine derivatives with chlorinating agents under anhydrous conditions. Key parameters include solvent choice (e.g., dichloromethane or ether), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios. Post-synthesis, purification via recrystallization or column chromatography is critical. For reproducibility, document reaction times, solvent drying methods, and catalyst use (if applicable). Characterization via melting point and TLC should confirm purity before further use .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, with peaks corresponding to the methyl chloride group and aromatic protons. Infrared (IR) spectroscopy can confirm the C-Cl bond (~550–850 cm⁻¹). Mass spectrometry (MS) provides molecular ion validation. Cross-referencing data with computational simulations (e.g., DFT) or literature analogs reduces misinterpretation. Always report solvent effects and calibration standards .

Q. How can researchers ensure the stability of this compound during storage for long-term experiments?

  • Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Regularly monitor degradation via HPLC to detect hydrolysis byproducts. Pre-storage purification to remove moisture-sensitive impurities is advised. Stability studies should include accelerated aging tests under varying humidity and temperature conditions .

Advanced Research Questions

Q. In drug development research, how is this compound utilized as a precursor, and what are the key considerations in designing synthetic pathways?

  • Methodological Answer: The compound serves as a protected amino acid derivative in peptide synthesis. Key considerations include:

  • Selectivity : Use orthogonal protecting groups (e.g., Fmoc/Boc) to prevent undesired deprotection.
  • Coupling Efficiency : Optimize activation reagents (e.g., HOBt/DCC) for amide bond formation.
  • Scalability : Evaluate solvent sustainability and catalyst turnover numbers. Computational tools like molecular docking can predict steric hindrance in target peptides .

Q. When encountering contradictions in spectral data for this compound, what analytical strategies can resolve these discrepancies?

  • Methodological Answer:

  • Cross-Validation : Compare NMR/IR/MS data with synthetic standards or databases (e.g., SciFinder).
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace unexpected peaks.
  • Dynamic NMR : Resolve conformational equilibria causing split signals.
  • Collaborative Analysis : Engage peer review or multi-lab validation to rule out instrumentation bias .

Q. What advanced chromatographic techniques are recommended for quantifying trace impurities in this compound, and how should method validation be conducted?

  • Methodological Answer:

  • Techniques : Use UPLC-MS/MS with a C18 column for high-resolution separation. Adjust mobile phase pH to enhance impurity retention.
  • Validation Parameters :
  • Linearity : R² ≥ 0.995 over a 50–150% concentration range.
  • LOQ/LOD : Establish via signal-to-noise ratios (≥10:1 for LOQ).
  • Robustness : Test column batches and flow rate variations.
  • Reference Standards : Spiked recovery experiments with known impurities (e.g., hydrolyzed byproducts) .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Methodological Answer: Follow the "Materials and Methods" guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed Descriptions : Specify reagent grades, equipment models, and software versions.
  • Supporting Information : Include raw spectral data, chromatograms, and statistical codes in supplementary files.
  • Ethical Reporting : Disclose any deviations from planned protocols and their impact on outcomes .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies using this compound derivatives?

  • Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Validate assumptions (e.g., normality) via Shapiro-Wilk tests. For multivariate data, apply principal component analysis (PCA) to identify confounding variables. Report confidence intervals and p-values with corrections for multiple comparisons .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and fume hoods to prevent inhalation/contact.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste.
  • Regulatory Compliance : Follow OSHA guidelines for chlorinated compounds and maintain SDS documentation .

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Reactant of Route 1
Phenylalanylmethylchloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.